2-[(5-chloropyrazin-2-yl)oxy]acetic acid
Description
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 5-position and an acetic acid moiety linked via an ether oxygen. Its molecular formula is C₆H₅ClN₂O₃, with a molecular weight of 212.57 g/mol. The compound is structurally characterized by:
- Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Chlorine substituent: Enhances electron-withdrawing properties, influencing reactivity and binding interactions.
- Acetic acid side chain: Provides carboxylic acid functionality for hydrogen bonding or salt formation.
Properties
CAS No. |
1934539-13-5 |
|---|---|
Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 5-chloropyrazine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom on the pyrazine ring is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyrazin-2-yl)oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-chloropyrazin-2-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-chloropyrazin-2-yl)oxy]acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes that are critical to the biological process being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Chlorine Substitution
a) 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid
- Molecular Formula : C₆H₅ClN₂O₃ (identical to the target compound).
- Key Difference : Chlorine at the 6-position of the pyrazine ring instead of the 5-position.
- Impact : Altered electronic effects due to the proximity of chlorine to the nitrogen atoms. This may affect solubility, reactivity in nucleophilic substitution, and biological activity .
b) 2-(5-Chloropyridin-2-yl)acetic Acid
Functional Group Modifications
a) 2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic Acid
- Molecular Formula : C₆H₃ClF₂N₂O₂.
- Key Difference : Difluoro substitution on the acetic acid chain.
- Impact : Increased lipophilicity and metabolic stability due to fluorine’s electronegativity. This modification is common in drug design to enhance bioavailability .
b) 2-(5-(4-Chlorophenyl)-2-oxopyrazin-1(2H)-yl)acetic Acid
- Molecular Formula : C₁₂H₉ClN₂O₃.
- Key Difference : Addition of a 4-chlorophenyl group to the pyrazine ring.
- This compound is marketed as a heterocyclic building block for drug discovery .
Heterocycle Replacements
a) [(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic Acid
- Molecular Formula : C₈H₅ClN₂O₃S.
- Key Difference : Benzothiadiazole replaces pyrazine.
- Impact: Introduction of sulfur and additional nitrogen atoms alters electronic properties. Benzothiadiazole derivatives are known for their fluorescence and use in optoelectronic materials .
b) 2-[1-(6-Chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic Acid
- Molecular Formula : C₁₁H₁₁ClN₄O₂.
- Key Difference : Pyrazole ring fused to the pyrazine core.
- Pyrazole-containing compounds are prevalent in kinase inhibitors .
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